BenchChemオンラインストアへようこそ!

Jak3/btk-IN-4

Autoimmune disease Dual kinase inhibition JAK3/BTK synergy

JAK3/BTK-IN-4 (CAS: 2673196-38-6) is a synthetic small-molecule dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), disclosed as compound 003 in patent WO2021147953A1. With a molecular formula of C₂₁H₂₅ClN₈O and a molecular weight of 440.93 g/mol, the compound features an acrylamide warhead consistent with covalent, irreversible inhibition of both kinase targets.

Molecular Formula C21H25ClN8O
Molecular Weight 440.9 g/mol
Cat. No. B12411542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3/btk-IN-4
Molecular FormulaC21H25ClN8O
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)N4CCC45CCCN(C5)C(=O)C=C
InChIInChI=1S/C21H25ClN8O/c1-3-16(31)28-8-5-6-21(13-28)7-9-30(21)19-17-15(22)11-23-18(17)26-20(27-19)25-14-10-24-29(4-2)12-14/h3,10-12H,1,4-9,13H2,2H3,(H2,23,25,26,27)
InChIKeyUEQJTAASROYNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JAK3/BTK-IN-4: A Dual JAK3/BTK Inhibitor for Autoimmune Disease Research Sourcing


JAK3/BTK-IN-4 (CAS: 2673196-38-6) is a synthetic small-molecule dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), disclosed as compound 003 in patent WO2021147953A1 [1]. With a molecular formula of C₂₁H₂₅ClN₈O and a molecular weight of 440.93 g/mol, the compound features an acrylamide warhead consistent with covalent, irreversible inhibition of both kinase targets [1]. The simultaneous blockade of JAK3-dependent cytokine signaling and BTK-dependent B-cell receptor signaling is reported to produce synergistic anti-inflammatory effects, positioning JAK3/BTK-IN-4 as a research tool for studying autoimmune pathologies such as rheumatoid arthritis and multiple sclerosis .

Why Single-Target JAK3 or BTK Inhibitors Cannot Substitute for JAK3/BTK-IN-4 in Research


Single-target JAK3 inhibitors (e.g., ritlecitinib, tofacitinib) and single-target BTK inhibitors (e.g., ibrutinib, acalabrutinib) address only one arm of the JAK3/BTK signaling axis. Preclinical evidence from the structurally related dual inhibitor SSD6453 demonstrates that concurrent inhibition of both kinases at 10 mpk achieves complete (95%) BTK occupancy with JAK3 inhibition and superior in vivo efficacy compared to either tofacitinib (JAK inhibitor at 10 mpk) or evobrutinib (BTK inhibitor at 30 mpk) administered alone in a rat collagen-induced arthritis model [1]. Substituting JAK3/BTK-IN-4 with a single-target agent would eliminate this demonstrated synergistic pharmacology, potentially compromising experimental outcomes in models where both BCR and JAK-STAT signaling contribute to disease pathogenesis .

Quantitative Differentiation Evidence for JAK3/BTK-IN-4 Versus Closest Analogs and Alternatives


Dual-Target Biochemical Potency of JAK3/BTK-IN-4 Compared to Single-Target Clinical Inhibitors

JAK3/BTK-IN-4 is a member of the WO2021147953A1 patent series of dual JAK3/BTK inhibitors. Within this chemical series, closely related analog JAK3/BTK-IN-1 (WO2021147952A1) demonstrates potent dual inhibition with JAK3 IC₅₀ = 1.1 nM and BTK IC₅₀ = 3.4 nM in biochemical assays . In contrast, the clinically approved single-target JAK3 inhibitor ritlecitinib exhibits JAK3 IC₅₀ = 33.1 nM with no meaningful BTK inhibition (BTK IC₅₀ > 10,000 nM), while the single-target BTK inhibitor ibrutinib shows BTK IC₅₀ ≈ 0.5 nM with no JAK3 activity [1]. The dual-target profile of the JAK3/BTK-IN series provides a fundamentally distinct pharmacological tool not achievable with any approved single-target agent.

Autoimmune disease Dual kinase inhibition JAK3/BTK synergy

JAK Family Selectivity Profile of JAK3/BTK-IN Series Versus Pan-JAK Inhibitor Tofacitinib

The JAK3/BTK-IN compound series demonstrates high selectivity for JAK3 over other JAK family members. JAK3/BTK-IN-1 (same patent series as JAK3/BTK-IN-4) displays minimal activity against JAK1 (IC₅₀ > 500 nM; ~510-fold selectivity), JAK2 (IC₅₀ > 250 nM; ~75-fold selectivity), and TYK2 (IC₅₀ > 525 nM; ~525-fold selectivity) . In contrast, the pan-JAK inhibitor tofacitinib inhibits JAK1 (IC₅₀ = 15 nM), JAK2 (IC₅₀ = 71 nM), and JAK3 (IC₅₀ = 45 nM) with limited discrimination, resulting in broad JAK-STAT pathway suppression [1]. This JAK3-sparing profile relative to JAK1 and JAK2 is therapeutically significant because JAK1 and JAK2 mediate signaling for numerous cytokines (IL-6, GM-CSF, EPO, TPO) whose inhibition is associated with anemia, thrombocytopenia, and increased infection risk observed with tofacitinib [1].

JAK isoform selectivity Off-target kinase profiling Immunosuppression safety margin

Covalent Irreversible Binding Mechanism Versus Reversible JAK3 Inhibitors

JAK3/BTK-IN-4 contains an acrylamide electrophilic warhead (prop-2-en-1-one moiety) designed for covalent, irreversible modification of a cysteine residue conserved in the active sites of both BTK (Cys481) and JAK3 (Cys909) [1]. This contrasts with reversible, ATP-competitive JAK3 inhibitors such as tofacitinib. The covalent mechanism confers sustained target inhibition that persists beyond systemic drug clearance, a property demonstrated by the structurally related dual inhibitor SSD6453, which achieved sustained BTK occupancy in spleen 24 hours post-dose in rodent models [2]. Reversible inhibitors like tofacitinib require continuous plasma exposure above the cellular IC₅₀ to maintain pathway suppression, with JAK3 inhibition rapidly reversing upon drug washout [3].

Covalent inhibitor Drug-target residence time Sustained target engagement

In Vivo Efficacy Differentiation: Dual Inhibition Synergy Versus Single-Agent Monotherapy in Arthritis Models

The dual JAK3/BTK inhibition strategy, to which JAK3/BTK-IN-4 belongs, has been validated in head-to-head in vivo comparisons. In the rat collagen-induced arthritis (CIA) model, the dual JAK3/BTK inhibitor SSD6453 administered at 10 mpk achieved superior efficacy compared to single-agent treatment with tofacitinib (JAK inhibitor, 10 mpk) or evobrutinib (BTK inhibitor, 30 mpk) [1]. SSD6453 at 10 mpk achieved complete (95%) BTK occupancy and full JAK3 inhibition, resulting in dose-dependent inhibition of paw edema that exceeded the anti-inflammatory effect of either single agent alone, even at higher doses [1]. Furthermore, in experimental autoimmune encephalomyelitis (EAE) models representing both T-cell-dominant (MOG₃₅₋₅₅) and B-cell-dominant (MOG₁₋₁₂₅) inflammation, the dual inhibitor ameliorated disease in both models, whereas the BTK inhibitor was efficacious only in the B-cell-dominant MOG₁₋₁₂₅ model [1].

Collagen-induced arthritis In vivo efficacy Synergistic anti-inflammation

Procurement-Relevant Purity and Physicochemical Specifications for JAK3/BTK-IN-4

Commercially available JAK3/BTK-IN-4 is supplied with ≥98% purity (HPLC-verified) from multiple vendors including MedChemExpress (Cat. HY-143719) and InvivoChem (Cat. V49218) . The compound is a solid at room temperature with a calculated LogP of 2.8, indicating moderate lipophilicity compatible with both in vitro (DMSO-soluble) and in vivo (formulation-compatible) applications . Storage specifications include powder stability at -20°C for 3 years and 4°C for 2 years, with in-solvent stability at -80°C for 6 months, ensuring long-term stock reliability for multi-year research programs . These standardized quality specifications enable reproducible experimental results across independent laboratories, a key procurement consideration distinct from custom-synthesized dual inhibitors that may lack batch-to-batch analytical certification.

Compound purity specification Quality control Research reagent procurement

Patent-Defined Chemical Space Differentiation: The JAK3/BTK-IN-4 Chemotype Versus Other Dual Inhibitor Scaffolds

JAK3/BTK-IN-4 is defined by patent WO2021147953A1 as compound 003, belonging to a pyrimido five-membered ring derivative chemotype [1]. Its core scaffold—5-chloro-7H-pyrrolo[2,3-d]pyrimidine linked to a 1,8-diazaspiro[3.5]nonane moiety—is structurally distinct from other dual JAK3/BTK inhibitor chemotypes such as SSD6453 (Simcere, undisclosed scaffold) and the JAK3/BTK-IN-6 series (compound 14h series, distinct 3D topology) [1][2][3]. This chemotype differentiation matters for intellectual property considerations and for structure-activity relationship (SAR) studies where scaffold-specific effects on kinase selectivity, cellular permeability, and metabolic stability may diverge even among compounds with similar dual-target biochemical profiles. Researchers investigating scaffold-specific pharmacology require access to structurally defined tool compounds from each chemotype class.

Chemical scaffold uniqueness Intellectual property Pyrimido-pyrrolo core

Optimal Research Application Scenarios for JAK3/BTK-IN-4 Based on Quantitative Differentiation Evidence


Dual JAK3/BTK Pathway Inhibition in Rheumatoid Arthritis Preclinical Models

JAK3/BTK-IN-4 is purpose-matched for rat collagen-induced arthritis (CIA) studies where dual kinase inhibition has demonstrated synergistic efficacy exceeding that of single-agent JAK or BTK inhibitors . The dual inhibitor class achieved complete (95%) BTK occupancy with JAK3 inhibition at 10 mpk and superior paw edema reduction compared to tofacitinib (JAK, 10 mpk) or evobrutinib (BTK, 30 mpk) monotherapy . Researchers should prioritize JAK3/BTK-IN-4 over single-target tool compounds when the experimental objective is to model the therapeutic potential of concurrent JAK-STAT and BCR pathway suppression in inflammatory arthritis.

B-Cell and T-Cell Autoimmune Disease Modeling Requiring Dual-Mechanism Coverage

In experimental autoimmune encephalomyelitis (EAE) models, the dual inhibitor class to which JAK3/BTK-IN-4 belongs demonstrated efficacy in both B-cell-dominant (MOG₁₋₁₂₅) and T-cell-dominant (MOG₃₅₋₅₅) EAE variants, whereas the BTK inhibitor comparator was only effective in the B-cell-dominant model . This makes JAK3/BTK-IN-4 the appropriate tool compound for multiple sclerosis models, systemic lupus erythematosus models, and other autoimmune conditions where both T-cell and B-cell pathology contribute to disease, eliminating the need to use two separate single-target compounds in combination.

JAK3 Isoform-Selective Pharmacology Studies Requiring JAK1/JAK2 Sparing

For experiments requiring selective interrogation of JAK3-mediated signaling without confounding JAK1 or JAK2 inhibition, JAK3/BTK-IN-4 (inferred from series analog selectivity: >500-fold JAK1, >75-fold JAK2 sparing) provides a significant advantage over the commonly used tool compound tofacitinib, which inhibits JAK1 (IC₅₀ = 15 nM), JAK2 (IC₅₀ = 71 nM), and JAK3 (IC₅₀ = 45 nM) with minimal isoform discrimination [1]. This application is particularly relevant for studies dissecting the relative contribution of JAK3-dependent common gamma chain cytokine signaling (IL-2, IL-4, IL-7, IL-15, IL-21) versus JAK1/JAK2-dependent cytokine pathways.

Covalent Inhibitor Pharmacodynamic Studies with Sustained Target Engagement

The acrylamide warhead of JAK3/BTK-IN-4 enables covalent irreversible binding to BTK Cys481 and JAK3 Cys909 , making it suitable for washout experiments, target occupancy half-life measurements, and studies of inhibitor residence time. In contrast to reversible inhibitors like tofacitinib (JAK3 IC₅₀ = 45 nM, rapidly reversible), the sustained target engagement of covalent inhibitors—validated by 95% BTK occupancy at 24h post-dose for the dual inhibitor class [1]—allows researchers to investigate pharmacodynamic effects that persist beyond systemic drug clearance, a key parameter for translational PK/PD modeling.

Quote Request

Request a Quote for Jak3/btk-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.